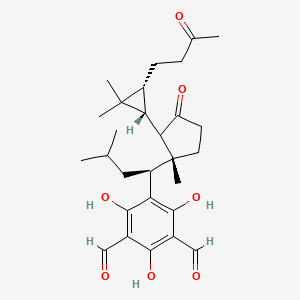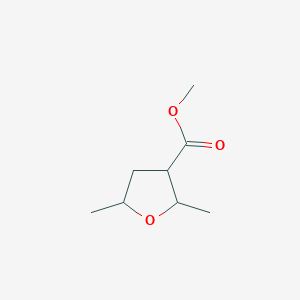
ユーカリプトーン
説明
CID 91885002 is a natural product found in Eucalyptus globulus with data available.
科学的研究の応用
抗菌活性
ユーカリ・グロブルスは強力な抗菌作用を示します。その精油には、1,8-シネオール(ユーカリプトールとしても知られています)などの化合物が含まれており、細菌、真菌、およびウイルスに対して効果が実証されています。 研究者たちは、特に病原体の耐性に対処するために、従来の抗生物質の代替手段としての可能性を探求しています {svg_1}.
抗酸化活性
この植物の生物活性成分は、その抗酸化能力に貢献します。抗酸化物質は、フリーラジカルを中和し、細胞を酸化損傷から保護し、慢性疾患を予防する上で重要な役割を果たします。 ユーカリ・グロブルスの抽出物は、さまざまな用途で天然の抗酸化物質として役立つ可能性があります {svg_2}.
植物修復
ユーカリ・グロブルスは、汚染された土壌と水を修復する能力について調査されてきました。重金属やその他の汚染物質を吸収することができ、環境浄化のための貴重な候補となります。 汚染された地域にユーカリの木を植えることで、生態系の回復と土壌の質の向上に貢献することができます {svg_3}.
除草活性
ユーカリ・グロブルスの精油は、除草作用を持っています。雑草や不要な植物の成長を抑制し、合成除草剤に代わる環境に優しい代替手段を提供します。 この用途は、持続可能な農業と造園にとって特に関連しています {svg_4}.
農薬および植物病害虫の防除
ユーカリの抽出物と油は、植物由来の農薬として使用できます。昆虫、雑草、および植物病原体から保護を提供します。 ユーカリ由来の製品を組み込むことで、農家は合成化学物質への依存を減らしながら、作物の健康を維持することができます {svg_5}.
食品保存料
ユーカリ・グロブルスに見られる1,8-シネオールなどの特定の化合物は、抗菌作用を示します。これらの化合物は、天然の食品保存料として探索することができ、合成添加物を使用せずに、腐りやすい製品の賞味期限を延ばします。 消費者はより安全で持続可能な選択肢を求めているため、ユーカリベースの保存料が注目を集める可能性があります {svg_6}.
作用機序
Target of Action
Eucalyptone, also known as Eucalyptol, is a naturally produced cyclic ether and monoterpenoid . It is an ingredient in many brands of mouthwash and cough suppressant . The primary targets of Eucalyptone are the airway mucus and asthma via anti-inflammatory cytokine inhibition .
Mode of Action
Eucalyptone interacts with its targets by controlling airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition . It is also an effective treatment for nonpurulent rhinosinusitis . When applied topically, Eucalyptone reduces inflammation and pain . It has also been found to kill leukemia cells in vitro .
Biochemical Pathways
Eucalyptone is generated from geranyl pyrophosphate (GPP) which isomerizes to (S)-linalyl diphosphate (LPP). Ionization of the pyrophosphate, catalyzed by cineole synthase, produces Eucalyptone . This process involves the intermediacy of alpha-terpinyl cation .
Pharmacokinetics
It is known that eucalyptone is a small molecule and is part of the experimental and nutraceutical groups .
Result of Action
The molecular and cellular effects of Eucalyptone’s action include controlling airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition . It is also an effective treatment for nonpurulent rhinosinusitis . When applied topically, Eucalyptone reduces inflammation and pain . It has also been found to kill leukemia cells in vitro .
Action Environment
The action, efficacy, and stability of Eucalyptone can be influenced by various environmental factors. For instance, water stress is considered one of the main environmental factors that limit the survival and productivity of Eucalyptus plantations, which are a major source of Eucalyptone . Identifying genotypes traits that provide evidence of tolerance to water stress may allow sustained productivity and secure better resilience of forest plantations under climate change in Mediterranean environments .
特性
IUPAC Name |
5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19-,22-,23?,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPNGYABEKLGJP-VOUKFXJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)C2[C@H]3[C@H](C3(C)C)CCC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100069 | |
| Record name | 5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172617-99-1 | |
| Record name | 5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172617-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Eucalyptone and where is it found?
A1: Eucalyptone is a phloroglucinol derivative found in the bark of small twigs of Eucalyptus globulus Labill, commonly known as the Tasmanian blue gum. [] This compound was first isolated alongside nine other known compounds. []
Q2: What are the biological activities of Eucalyptone?
A2: Eucalyptone has demonstrated antibacterial activity against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. [] Further research suggests its potential as an inhibitor of the Cyclin D1/CDK4-CDK6 complex and E2F-2 protein, indicating possible applications in cancer therapy targeting the G1/S phase of the cell cycle. []
Q3: Has the structure of Eucalyptone been fully elucidated?
A3: Yes, the chemical structure of Eucalyptone has been determined using a combination of physical, chemical, and spectroscopic methods. These include 1D (1H and 13C) NMR, 2D (COSY, HMQC, and HMBC) NMR, mass spectrometry, and comparisons with existing literature data. []
Q4: Are there any other interesting phloroglucinol derivatives found in Eucalyptus species?
A4: Yes, research on Eucalyptus maideni led to the discovery of Eucalmaidials A and B, novel phloroglucinol-coupled sesquiterpenoids. [] These compounds represent a new structural class and exhibit promising antifungal activity, particularly against Candida glabrata. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-benzofuran-2-yl)-6-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

